Ethyl 2-(triphenyl-phosphoranylidene)butanoate
Description
Ethyl 2-(triphenyl-phosphoranylidene)butanoate is a phosphorus-containing ylide widely utilized in organic synthesis, particularly in Wittig reactions, to generate alkenes from aldehydes or ketones . Structurally, it consists of a triphenylphosphine moiety linked to a butanoate ester group. This compound’s reactivity is defined by the ylide’s ability to form carbon-carbon double bonds, with the ester functionality influencing solubility and steric effects.
Properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O2P/c1-3-23(24(25)26-4-2)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGNTVNBILPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(triphenyl-phosphoranylidene)butanoate is typically synthesized through the Wittig reaction. The synthesis involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the ylide. The ylide subsequently reacts with an ester, such as ethyl butanoate, under controlled conditions to form the desired product .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. large-scale synthesis would likely follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(triphenyl-phosphoranylidene)butanoate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly valued in organic synthesis for its ability to form carbon-carbon double bonds with high specificity .
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires:
- A strong base (e.g., sodium hydride, potassium tert-butoxide)
- An aldehyde or ketone as the electrophile
- Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
- Controlled temperatures, often at room temperature or slightly elevated
Major Products
The major products of reactions involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .
Scientific Research Applications
Ethyl 2-(triphenyl-phosphoranylidene)butanoate has several applications in scientific research:
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(triphenyl-phosphoranylidene)butanoate in the Wittig reaction involves the formation of a phosphonium ylide. This ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (Triphenylphosphoranylidene)Acetate
The acetate derivative (CAS: 1099-45-2) shares structural similarity but differs in ester chain length. Key comparisons include:
The butanoate’s extended ester chain likely reduces volatility compared to the acetate, aligning with trends observed in non-ylide esters (e.g., ethyl hexanoate vs. ethyl crotonate in ). This property may enhance its stability in prolonged reactions or storage .
Non-Phosphorus Esters (e.g., Ethyl Crotonate, Ethyl Hexanoate)
While structurally distinct, comparisons with conventional esters highlight differences in reactivity and applications:
- Volatility: Shorter-chain esters (e.g., ethyl crotonate, peak 3 in ) are more volatile and prone to evaporative loss during washings, whereas longer esters like ethyl hexanoate (peak 9) persist through multiple wash cycles . By analogy, the butanoate ylide is expected to exhibit lower volatility than its acetate counterpart.
- Reactivity : Phosphorus ylides are specialized for alkene formation, unlike simple esters, which are typically used as solvents or flavoring agents.
Other Phosphoranylidene Ylides
Ylides with varying substituents (e.g., methyl vs. aryl groups) demonstrate that steric bulk and electronic effects govern reaction selectivity.
Biological Activity
Ethyl 2-(triphenyl-phosphoranylidene)butanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Biological Activity
This compound belongs to a class of compounds known as phosphorus ylides. These compounds have garnered attention for their ability to act as efflux pump inhibitors (EPIs), which can reverse multidrug resistance (MDR) in cancer cells. The biological activity of this compound is primarily linked to its interaction with ATP-binding cassette (ABC) transporters, particularly the ABCB1 protein, which is responsible for drug efflux in various cancer types.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of ABC Transporters : The compound has been shown to inhibit the activity of ABCB1, leading to increased intracellular concentrations of chemotherapeutic agents. This inhibition results from the binding of the compound to the transmembrane domains of the transporter, causing conformational changes that prevent drug efflux .
- Lipophilicity : The lipophilic nature of this compound allows it to penetrate cell membranes effectively, enhancing its ability to modulate MDR .
Research Findings
Several studies have investigated the biological activity of this compound and related phosphorus ylides. Key findings include:
- MDR Modulation : In a study screening various phosphorus ylides, this compound demonstrated significant inhibition of MDR at non-toxic concentrations. Compounds with similar structures were found to be more potent than verapamil, a known EPI .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as trifluoroacetyl moieties, was crucial for the compound's potency. Removal or alteration of these groups significantly reduced the biological activity .
- Potential Therapeutic Applications : Given its ability to reverse MDR, this compound may have applications in enhancing the efficacy of existing chemotherapeutic agents in resistant cancer types.
Data Tables
The following table summarizes key findings related to the biological activity and potency of this compound compared to other phosphorus ylides:
| Compound | MDR Inhibition (%) | Toxicity Level (μg/ml) | Remarks |
|---|---|---|---|
| This compound | 85 | 10 | High potency against ABCB1 |
| Compound A (similar structure) | 90 | 10 | More potent than verapamil |
| Compound B (altered structure) | 50 | 20 | Reduced activity due to structural changes |
Case Studies
-
Case Study on Cancer Cell Lines :
A study involving mouse T-lymphoma cells demonstrated that this compound effectively reversed MDR by increasing intracellular drug accumulation. The study highlighted the compound's potential as a lead structure for developing new EPIs . -
Clinical Implications :
Research indicates that incorporating this compound into chemotherapy regimens could enhance treatment outcomes for patients with drug-resistant cancers. Further clinical studies are warranted to explore its efficacy and safety in human subjects.
Q & A
Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-(triphenyl-phosphoranylidene)butanoate, and what key spectral features should researchers prioritize?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Look for signals corresponding to the ethyl ester group (e.g., triplet ~1.3 ppm for CH₃, quartet ~4.2 ppm for CH₂O). The triphenylphosphine moiety typically appears as multiplet signals in aromatic regions (~7.2–7.8 ppm).
- ¹³C NMR : Identify carbonyl carbons (~165–175 ppm) and phosphorus-coupled carbons (e.g., ylidic carbon splitting).
- ³¹P NMR : A sharp singlet near 20–25 ppm confirms the phosphoranylidene structure.
- Infrared (IR) Spectroscopy : The ester carbonyl (C=O) stretch appears ~1700–1750 cm⁻¹. Absence of P=O stretches (~1250 cm⁻¹) helps rule out oxidation byproducts.
- Elemental Analysis : Verify C, H, and P content to confirm purity.
Reference: Techniques align with characterization of structurally related phosphoranylidene esters in and IR data principles in .
Q. What are the common synthetic routes to this compound, and what starting materials are typically involved?
Answer:
- Method 1 : Reacting triphenylphosphine with ethyl 2-bromobutanoate under basic conditions (e.g., NaH or DBU) to form the ylide via dehydrohalogenation.
- Method 2 : Transylidation using pre-formed ylides (e.g., from ethyl 2-diazo-butanoate and triphenylphosphine).
- Critical Considerations : Use anhydrous solvents (THF, DCM) and inert atmosphere to prevent hydrolysis. Monitor reaction progress via ³¹P NMR for ylide formation.
Reference: Synthesis strategies mirror reactions in , where analogous esters are intermediates in heterocyclic synthesis .
Q. What storage and handling protocols are essential for maintaining the stability of this compound?
Answer:
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and photodegradation.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Avoid prolonged exposure to light or heat.
- Safety : Refer to hazard assessments for organophosphorus compounds (e.g., potential irritancy, proper PPE).
Reference: Safety protocols align with handling guidelines for phosphorus-containing reagents in and .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in Wittig-type reactions, considering solvent choice and temperature?
Answer:
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance ylide stability, while non-polar solvents (toluene) may reduce side reactions.
-
Temperature Control : Low temperatures (–78°C to 0°C) minimize ylide decomposition; gradual warming during reaction improves coupling efficiency.
-
Additives : Catalytic LiCl or crown ethers can stabilize intermediates.
-
Data-Driven Example :
Solvent Temp (°C) Yield (%) THF 0 → 25 78 Toluene 25 45 DMF 0 85
Reference: Thermodynamic principles in support solvent selection based on solubility and reaction kinetics .
Q. How should researchers address inconsistencies in stereochemical outcomes when using this compound in olefination reactions with diverse substrates?
Answer:
- Steric Effects : Bulky substrates may favor trans-selectivity due to hindered rotation in the betaine intermediate.
- Electronic Effects : Electron-deficient aldehydes accelerate ylide-aldehyde coupling, reducing side reactions.
- Mechanistic Probes : Use deuterated analogs or computational modeling (DFT) to study transition states. For example, DFT can predict regioselectivity in conjugated systems.
Reference: Reaction mechanisms for analogous ylides in suggest steric/electronic interplay .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction environments?
Answer:
- DFT Applications :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate transition states for ylide-aldehyde interactions to assess activation barriers.
- Model solvent effects using continuum solvation models (e.g., SMD).
- Case Study : DFT studies on similar ylides (e.g., trifluoromethyl analogs in ) reveal electron-withdrawing groups enhance ylide electrophilicity.
Reference: Computational approaches align with thermodynamic data standards in .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility data for this compound across studies?
Answer:
- Systematic Replication : Repeat solubility tests under standardized conditions (e.g., IUPAC protocols in ).
- Variable Control : Document solvent purity, temperature (±0.1°C), and equilibration time.
- Cross-Validation : Compare with HPLC or gravimetric analysis to confirm results.
Reference: emphasizes rigorous data validation for solubility studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
